molecular formula C20H17BrN2O2 B11582239 4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole

4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole

Cat. No.: B11582239
M. Wt: 397.3 g/mol
InChI Key: ZFUGWFBQQOMBMC-UHFFFAOYSA-N
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Description

4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzoyl group linked to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, N-bromosuccinimide, palladium catalysts, and various nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyanation of the bromine atom yields a cyano-substituted pyrazole, while oxidation may produce a pyrazole with additional functional groups.

Scientific Research Applications

4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the benzoyl group play crucial roles in binding to these targets, affecting their activity and leading to various biological effects. The specific pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole is unique due to its combination of a pyrazole ring, a bromine atom, and a benzoyl group linked to an indene moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

(4-bromopyrazol-1-yl)-[4-(2,3-dihydro-1H-inden-5-yloxymethyl)phenyl]methanone

InChI

InChI=1S/C20H17BrN2O2/c21-18-11-22-23(12-18)20(24)16-6-4-14(5-7-16)13-25-19-9-8-15-2-1-3-17(15)10-19/h4-12H,1-3,13H2

InChI Key

ZFUGWFBQQOMBMC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)N4C=C(C=N4)Br

Origin of Product

United States

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